6-(2,3-Difluorophenyl)nicotinaldehyde
Description
6-(2,3-Difluorophenyl)nicotinaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with a 2,3-difluorophenyl group at the 6-position and an aldehyde functional group at the 3-position. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the aldehyde group serves as a reactive handle for further derivatization, such as condensation reactions to form imines or hydrazones .
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-(2,3-difluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-7H |
InChI Key |
XZJWGGHRPLQTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Difluorophenyl)nicotinaldehyde typically involves the reaction of 6-bromopyridine-3-carboxaldehyde with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent under a nitrogen atmosphere. Potassium carbonate is used as a base, and the mixture is heated to 80°C for 24 hours . The crude product is then purified by column chromatography to obtain the desired aldehyde.
Industrial Production Methods
Industrial production methods for 6-(2,3-Difluorophenyl)nicotinaldehyde are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Difluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 6-(2,3-Difluorophenyl)nicotinic acid.
Reduction: 6-(2,3-Difluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,3-Difluorophenyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3-Difluorophenyl)nicotinaldehyde is not well-documented. as an aldehyde, it can interact with various biological molecules, potentially forming Schiff bases with amines or undergoing redox reactions. These interactions can affect molecular targets and pathways, influencing biological activity .
Comparison with Similar Compounds
Fluorine Substitution Patterns
- 6-(2,3-Difluorophenyl)nicotinaldehyde vs. The 2,4-isomer demonstrated a moderate synthesis yield (69%) in a model reaction .
- 6-(3-Fluorophenyl)nicotinaldehyde : The absence of a second fluorine atom reduces electron-withdrawing effects, which may lower resistance to metabolic oxidation compared to the 2,3-difluoro analog .
Functional Group Variations
- Aldehyde vs. Carboxylic Acid : The aldehyde group in 6-(2,3-difluorophenyl)nicotinaldehyde enables facile nucleophilic additions, whereas the carboxylic acid in 6-(4-fluorophenyl)nicotinic acid limits reactivity but improves aqueous solubility .
- Trifluoroethoxy Substitution : The trifluoroethoxy group in 6-(trifluoroethoxy)nicotinaldehyde enhances oxidative stability but introduces steric challenges in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
